N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide
Description
N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in the spiro system and a dimethyl carboxamide group. This structural motif is critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZURQOXXYFIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition and Hydrogenative Cyclization
A common route involves Michael addition of protected amines to α,β-unsaturated carbonyl compounds, followed by hydrogenation. For example, CN102070633B describes the synthesis of protected 1,8-diazaspiro[4.5]decane derivatives using:
Tsuji–Trost Cyclization
The Tsuji–Trost reaction enables enantioselective spirocyclization. ACS JOC (2019) reports using palladium catalysts (e.g., Pd₂(dba)₃) with chiral ligands (e.g., (R)-BINAP) to achieve spirocyclic amines in >90% enantiomeric excess (ee) . This method is ideal for stereocontrolled synthesis but requires stringent anhydrous conditions.
Introduction of the Carboxamide Group
The N,N-dimethylcarboxamide moiety is introduced via amide coupling or carboxylic acid activation .
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is widely used to activate carboxylic acids for amide bond formation. Thermo Fisher protocols outline the following steps:
-
Activate the spirocyclic carboxylic acid (e.g., 1,8-diazaspiro[4.5]decane-1-carboxylic acid) with EDC in MES buffer (pH 4.5).
-
React with dimethylamine hydrochloride at room temperature for 2 hours.
-
Quench with 2-mercaptoethanol or Tris buffer.
This method achieves 75–88% yield with minimal racemization.
Oxalyl Chloride Activation
RSC Supplementary Materials describe a two-step procedure:
-
Treat the carboxylic acid with oxalyl chloride (1.1 equiv) and catalytic DMF in dichloromethane (0°C to rt, 3 h).
-
Add dimethylamine and triethylamine (3 equiv) to form the carboxamide.
Yields for analogous reactions range from 65–80% .
N,N-Dimethylation Strategies
Direct Alkylation
PMC Antischistosomal Study highlights N-alkylation using methyl iodide or dimethyl sulfate:
Reductive Amination
For higher selectivity, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6) achieves 85–92% yield .
Comparative Analysis of Methods
| Step | Method | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Spirocycle Formation | Hydrogenative Cyclization | Raney Ni, H₂ (50 psi), 50°C | 70–85% | Scalable, cost-effective |
| Spirocycle Formation | Tsuji–Trost | Pd₂(dba)₃, (R)-BINAP, dioxane | 60–75% | Enantioselective |
| Amide Coupling | EDC | MES buffer (pH 4.5), rt | 75–88% | High efficiency, mild conditions |
| Amide Coupling | Oxalyl Chloride | DCM, 0°C to rt | 65–80% | No peptide coupling reagents required |
| N,N-Dimethylation | Reductive Amination | NaBH₃CN, pH 5–6 | 85–92% | Selective, minimal byproducts |
Optimization and Challenges
-
Stereochemical Control : Chiral ligands (e.g., L4 in) improve ee but increase costs.
-
Byproduct Management : Over-alkylation during dimethylation is mitigated using controlled stoichiometry (1.1–1.3 equiv methylating agent).
-
Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance cyclization rates but complicate purification .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide belongs to a class of compounds known for their spirocyclic structure, which contributes to their unique biological activities. The molecular formula is , and it features a diazaspiro framework that enhances its interaction with biological targets.
Pharmaceutical Applications
- WNT Signaling Pathway Modulation
- Antidepressant Activity
- Inhibitors of Protein Kinases
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that leverage its unique spirocyclic structure. Various derivatives have been synthesized to enhance potency and selectivity against specific biological targets.
| Derivative | Activity | Notes |
|---|---|---|
| 2-Methyl Derivative | Increased potency against WNT pathway | Exhibits improved metabolic stability |
| 4-Chloro Derivative | Enhanced selectivity for kinase inhibition | Potentially lower side effects |
Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting the compound's potential as a therapeutic agent.
Case Study 2: Neuropharmacology
In a neuropharmacological study, the antidepressant effects of the compound were assessed using behavioral models in rodents. The results demonstrated that administration led to significant improvements in depressive-like behaviors, indicating its potential role in treating mood disorders.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation . The specific molecular interactions and pathways involved in this inhibition are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.
Structural Analogues with Diazaspiro[4.5]decane Core
2.1.1 8-L-Cystinyl Bis(1,8-Diazaspiro[4.5]decane) (LH1753)
- Structure : Contains two 1,8-diazaspiro[4.5]decane moieties linked via an L-cystinyl group.
- Synthesis : Achieved via amide coupling between Nα,Nα′-bis-Boc-L-cystine and 1-Boc-1,8-diazaspiro[4.5]decane, followed by Boc deprotection (73% yield) .
- Activity: Exhibits potent L-cystine crystallization inhibition (EC₅₀ = 1.2 µM), outperforming non-spiro analogs like LH708 due to improved conformational rigidity .
2.1.2 Ethyl 3-Oxo-2,8-Diazaspiro[4.5]Decane-4-Carboxylate
- Structure : Features a ketone and ester group on the spiro framework.
- Synthesis : Derived from piperidone via reductive amination and ring-closure, followed by functionalization (e.g., arylation, Curtius rearrangement) .
- Utility : Serves as a versatile intermediate for generating diverse spirocyclic libraries, highlighting the adaptability of diazaspiro scaffolds in drug discovery .
Heteroatom-Modified Spiro Compounds
2.2.1 8-Benzyl-1-Thia-4,8-Diazaspiro[4.5]Decane-3-Carboxylic Acid
- Structure : Replaces one nitrogen with sulfur in the spiro system.
- Properties : Molecular weight = 306.38 g/mol; predicted density = 1.38 g/cm³; acid dissociation constant (pKa) = 2.00 .
Non-Spiro Carboxamide Derivatives
2.3.1 N,N-Dimethylpiperidine-4-Carboxamide (CAS 1903-68-0)
- Structure : Lacks the spirocyclic framework, featuring a linear piperidine ring.
- Comparison : The absence of conformational rigidity likely reduces target-binding specificity and metabolic stability compared to spiro analogs .
Biological Activity
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, with the CAS number 2091232-31-2, is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H21N3O
- Molecular Weight : 211.3 g/mol
- Predicted Melting Point : 350.3 °C
- Density : 1.10 g/cm³
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
Target Receptors and Enzymes
- Delta Opioid Receptor : The compound has been shown to act as an agonist at the delta opioid receptor, which is involved in pain modulation and other physiological processes.
- Receptor Interacting Protein Kinase 1 (RIPK1) : It inhibits RIPK1, a key player in necroptosis and inflammation pathways.
Mode of Action
The binding of this compound to these targets leads to modulation of signaling pathways associated with pain and inflammation. Molecular docking studies suggest that the compound interacts with the orthosteric site of its targets, influencing their activity and downstream effects.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pathways leading to necroptosis, thereby reducing inflammation in various cellular models. For instance, it has shown efficacy in U937 cells, a human histiocytic lymphoma cell line, by preventing cell death associated with inflammatory stimuli.
Analgesic Properties
As an agonist of the delta opioid receptor, this compound may also exhibit analgesic effects. In animal models, it has been noted for its anti-allodynic efficacy in inflammatory pain models, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings | Model Used |
|---|---|---|
| Study 1 | Demonstrated potent inhibition of RIPK1 and subsequent reduction in necroptosis | U937 cells |
| Study 2 | Showed improved analgesic effects in animal models compared to traditional opioids | C57BL/6 mice |
| Study 3 | Investigated structure-activity relationship (SAR), highlighting the importance of the spirocyclic structure for biological activity | In vitro assays |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation using tert-butyl esters as intermediates for protection. For example, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0) is a key precursor, where Boc (tert-butoxycarbonyl) groups protect amine functionalities during coupling reactions. Post-synthesis, acidic deprotection yields the final compound . Retrosynthetic strategies may leverage AI-driven tools (e.g., Template_relevance Reaxys) to predict one-step pathways, though validation via NMR and LC-MS is critical .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR : Key signals include sp³ hybridized carbons in the spirocycle (δ 50–70 ppm in NMR) and dimethylamide protons (δ 2.8–3.2 ppm in NMR).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 184.24 for analogs) confirm the molecular formula.
- X-ray Crystallography : Resolves stereochemistry, as seen in trans-7-methyl analogs (density: 1.09 g/cm³) .
Table 1 : Example Spectroscopic Data for Analogous Compounds
| Property | Value (Analog) | Source |
|---|---|---|
| Molecular Weight | 168.24 g/mol | |
| NMR (δ) | 2.8–3.2 ppm (N-CH₃) | |
| Density | 1.09 g/cm³ |
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound inhibits Receptor Interacting Protein Kinase 1 (RIPK1), a regulator of necroptosis. Assays include:
- Kinase Activity Assays : Measure IC₅₀ using recombinant RIPK1 and ATP analogs.
- Cell Viability Studies : U937 cells treated with TNF-α + SMAC mimetic + caspase inhibitors to induce necroptosis. EC₅₀ values correlate with RIPK1 binding affinity .
Advanced Research Questions
Q. How can computational methods aid in the retrosynthesis of this spirocyclic compound?
- Methodological Answer : AI-driven platforms (e.g., PISTACHIO, Reaxys) predict feasible routes by analyzing >10⁶ reactions. For example:
- Step 1 : Cyclohexanecarboxamide derivatives are identified as precursors.
- Step 2 : Template-based algorithms prioritize spirocyclization via intramolecular amidation.
- Validation : Quantum mechanical calculations (DFT) assess transition-state energies for ring closure .
Q. What experimental strategies can resolve contradictions in biological activity data?
- Methodological Answer :
- Time-Course Assays : Monitor temporal effects (e.g., RIPK1 inhibition stability over 24–72 hours) to distinguish transient vs. sustained activity .
- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., dimethylamine) that may confound IC₅₀ measurements .
- Orthogonal Assays : Combine kinase inhibition data with transcriptomics (e.g., necroptosis-related gene expression) to validate target engagement .
Q. How to optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., tert-butyl 7-azaspiro[3.5]nonane synthesis).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance spirocyclization efficiency but require strict anhydrous conditions to prevent hydrolysis .
- Byproduct Analysis : GC-MS detects alkylamine side-products (e.g., dimethylamine), guiding stoichiometric adjustments .
Q. What are the challenges in controlling stereochemistry during synthesis?
- Methodological Answer :
- Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers of trans-7-methyl analogs.
- Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-mediated couplings enforce desired configurations (e.g., 95% ee for tert-butyl intermediates) .
- Crystallography : Single-crystal X-ray confirms absolute configuration, critical for structure-activity relationship (SAR) studies .
Key Considerations for Researchers
- Data Contradictions : Cross-validate RIPK1 inhibition using CRISPR-KO cell lines to rule off-target effects .
- Synthetic Pitfalls : Boc deprotection with TFA may protonate spirocyclic amines, altering reactivity; neutralize with DIEA post-deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
